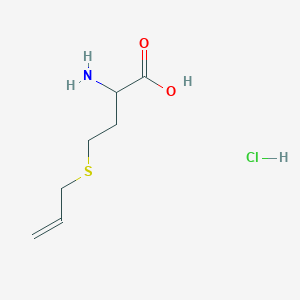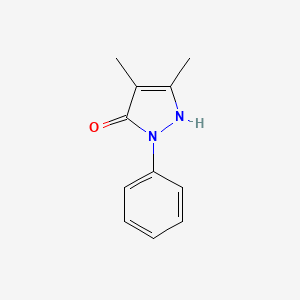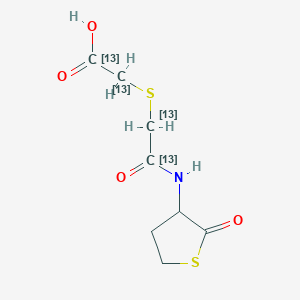
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, also known as S-allyl-L-homocysteine hydrochloride, is a compound with the molecular formula C7H13NO2S·HCl and a molecular weight of 211.71 g/mol . This compound is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of homocysteine with allyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to cardiovascular health and oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular redox status and methylation processes. It may also interact with sulfur-containing biomolecules, affecting their function and stability .
類似化合物との比較
Similar Compounds
Homocysteine: A precursor to 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, involved in similar metabolic pathways.
Cysteine: Another sulfur-containing amino acid with comparable chemical properties.
Methionine: An essential amino acid that shares some metabolic pathways with homocysteine.
Uniqueness
This compound is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not typical for other sulfur-containing amino acids .
特性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC名 |
2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H |
InChIキー |
YGXBDJTXFZTWEW-UHFFFAOYSA-N |
正規SMILES |
C=CCSCCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)






![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)


